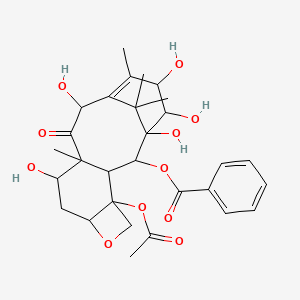
3,5-O-Ditoluoyl 6-chloropurine-7-beta-d-deoxyriboside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-O-Ditoluoyl 6-chloropurine-7-beta-d-deoxyriboside is a synthetic nucleoside analog. It is characterized by the presence of a 6-chloropurine base attached to a deoxyribose sugar, which is further modified with two toluoyl groups at the 3’ and 5’ positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-O-Ditoluoyl 6-chloropurine-7-beta-d-deoxyriboside typically involves the following steps:
Protection of the deoxyribose sugar: The hydroxyl groups at the 3’ and 5’ positions of the deoxyribose are protected using toluoyl chloride in the presence of a base such as pyridine.
Attachment of the purine base: The protected sugar is then reacted with 6-chloropurine in the presence of a suitable catalyst, such as a Lewis acid, to form the nucleoside analog.
Deprotection: The final step involves the removal of any protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for the protection, coupling, and deprotection steps.
Análisis De Reacciones Químicas
Types of Reactions
3,5-O-Ditoluoyl 6-chloropurine-7-beta-d-deoxyriboside can undergo various chemical reactions, including:
Substitution reactions: The chlorine atom at the 6-position of the purine ring can be substituted with other nucleophiles.
Hydrolysis: The ester bonds formed by the toluoyl groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically used.
Major Products Formed
Substitution reactions: Products depend on the nucleophile used; for example, substitution with an amine would yield a 6-aminopurine derivative.
Hydrolysis: Removal of the toluoyl groups would yield the unprotected nucleoside analog.
Aplicaciones Científicas De Investigación
3,5-O-Ditoluoyl 6-chloropurine-7-beta-d-deoxyriboside has several applications in scientific research:
Chemistry: Used as a model compound to study nucleoside analogs and their chemical properties.
Biology: Investigated for its interactions with enzymes involved in nucleoside metabolism.
Industry: Utilized in the synthesis of more complex nucleoside derivatives for various applications.
Mecanismo De Acción
The mechanism of action of 3,5-O-Ditoluoyl 6-chloropurine-7-beta-d-deoxyriboside involves its incorporation into nucleic acids or interaction with nucleoside-metabolizing enzymes. The presence of the 6-chloropurine base can lead to the inhibition of DNA or RNA synthesis, thereby exerting antiviral or anticancer effects. The toluoyl groups may also influence the compound’s solubility and cellular uptake.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloropurine-7-beta-d-deoxyriboside: Lacks the toluoyl groups, making it less hydrophobic.
3,5-O-Ditoluoyl 6-aminopurine-7-beta-d-deoxyriboside: Contains an amino group instead of chlorine at the 6-position.
Uniqueness
3,5-O-Ditoluoyl 6-chloropurine-7-beta-d-deoxyriboside is unique due to the combination of the 6-chloropurine base and the toluoyl-protected deoxyribose. This structure provides distinct chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets.
Propiedades
Fórmula molecular |
C26H23ClN4O5 |
|---|---|
Peso molecular |
506.9 g/mol |
Nombre IUPAC |
[5-(6-chloropurin-7-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C26H23ClN4O5/c1-15-3-7-17(8-4-15)25(32)34-12-20-19(36-26(33)18-9-5-16(2)6-10-18)11-21(35-20)31-14-30-24-22(31)23(27)28-13-29-24/h3-10,13-14,19-21H,11-12H2,1-2H3 |
Clave InChI |
HNNXWQNWNACXEE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=NC4=C3C(=NC=N4)Cl)OC(=O)C5=CC=C(C=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-carboxy-2-hydroxypropyl)-4-[5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrole-5-carboxylic acid](/img/structure/B12064391.png)
![2-[6'-(diethylamino)spiro[1H-2-benzofuran-3,9'-xanthene]-3'-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12064395.png)

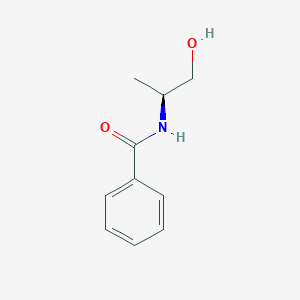
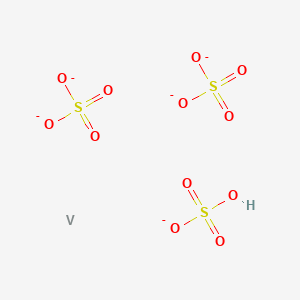
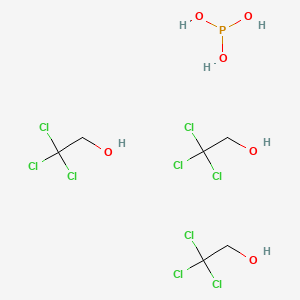


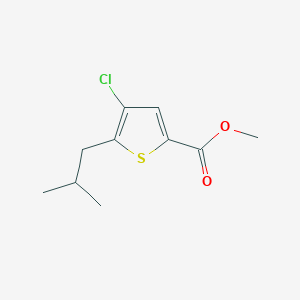


![6-Ethynyl-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B12064475.png)
